molecular formula C25H28N6O2 B3058654 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- CAS No. 90773-95-8

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-

Cat. No.: B3058654
CAS No.: 90773-95-8
M. Wt: 444.5 g/mol
InChI Key: HVURILAUYRCZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- is a complex organic compound with unique structural and functional characteristics. This compound belongs to the purine class of heterocyclic compounds and has garnered significant attention in scientific research due to its multifaceted applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- typically involves multi-step organic synthesis procedures. One of the common synthetic routes includes:

  • Formation of the Purine Nucleus: : Starting with the formation of the core purine nucleus, involving cyclization reactions of appropriate precursors such as urea and glycine derivatives under basic conditions.

  • Alkylation: : Introduction of alkyl groups at specific positions on the purine nucleus through alkylation reactions using alkyl halides.

  • Attachment of the Piperazine Moiety: : Conjugation of the 1-piperazinylmethyl group is achieved via nucleophilic substitution reactions using an appropriate piperazine derivative.

  • Diphenylmethyl Substitution: : Finally, the diphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction involving diphenylmethanol and a suitable catalyst.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. Key steps include maintaining controlled temperatures, pressures, and reaction times, along with the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- undergoes a variety of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions, particularly on the piperazine and purine moieties, are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Catalysts: : Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.

  • Solvents: : Dichloromethane (DCM), ethanol, dimethyl sulfoxide (DMSO).

Major Products: Major products formed from these reactions include a range of oxidized, reduced, and substituted purine derivatives with varying functional groups, enhancing their chemical and biological properties.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- finds applications in several scientific research areas:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: : Serves as a probe for investigating biological pathways and molecular interactions.

  • Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

  • Industry: : Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets, including enzymes, receptors, and nucleic acids. It often exerts its effects by:

  • Inhibiting Enzyme Activity: : Binding to active sites of enzymes, thereby modulating their catalytic functions.

  • Receptor Modulation: : Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

  • DNA/RNA Interactions: : Intercalating with nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- stands out due to its unique structural features and diverse range of applications. Similar compounds include:

  • Caffeine: : Another purine derivative with stimulant properties, but lacking the piperazine and diphenylmethyl groups.

  • Theophylline: : Used in respiratory diseases, structurally similar but with different functional groups.

  • Adenosine: : A naturally occurring purine nucleoside involved in biochemical processes, lacking the synthetic modifications present in the compound of interest.

These comparisons highlight the compound's distinctiveness and its potential for novel applications in various fields of research.

Happy to dive deeper into any specific section!

Properties

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-28-23-21(24(32)29(2)25(28)33)26-20(27-23)17-30-13-15-31(16-14-30)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,22H,13-17H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVURILAUYRCZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238260
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90773-95-8
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090773958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Reactant of Route 2
Reactant of Route 2
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Reactant of Route 3
Reactant of Route 3
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Reactant of Route 4
Reactant of Route 4
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Reactant of Route 5
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Reactant of Route 6
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.